

Physical and chemical properties of 2-(2-oxoimidazolidin-1-yl)acetic acid

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Compound of Interest

Compound Name: 2-(2-oxoimidazolidin-1-yl)acetic
Acid

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An In-Depth Technical Guide to 2-(2-oxoimidazolidin-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-(2-oxoimidazolidin-1-yl)acetic acid**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its identity, predicted properties, and safety information, alongside a discussion of synthetic approaches and the biological context of related compounds.

Chemical Identity and Physical Properties

2-(2-oxoimidazolidin-1-yl)acetic acid, also known as N-carboxymethyl-2-imidazolidinone, is a derivative of imidazolidin-2-one, a five-membered cyclic urea.^[1] Its core structure is a common motif in a variety of biologically active molecules.^{[2][3][4]}

Table 1: Chemical Identifiers and Predicted Physicochemical Properties

Property	Value	Source
IUPAC Name	2-(2-oxoimidazolidin-1-yl)acetic acid	N/A
Synonyms	(2-Oxo-imidazolidin-1-yl)-acetic acid, N-Carboxymethyl-2-imidazolidinone	N/A
CAS Number	87219-22-5	[5]
Molecular Formula	C ₅ H ₈ N ₂ O ₃	N/A
Molecular Weight	144.13 g/mol	N/A
Predicted XlogP	-1.1	N/A
Predicted Melting Point	Not Available	N/A
Predicted Boiling Point	Not Available	N/A
Predicted Solubility	Not Available	N/A
Predicted pKa	Not Available	N/A

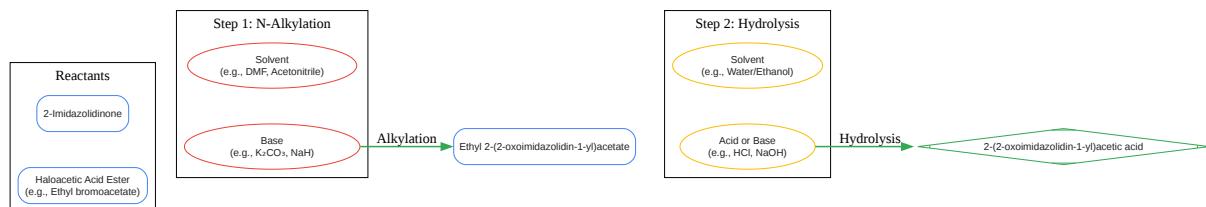
Note: Experimental data for melting point, boiling point, solubility, and pKa are not readily available in the surveyed literature. The XlogP value is a computational prediction.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **2-(2-oxoimidazolidin-1-yl)acetic acid** is not prominently available in peer-reviewed journals. However, the synthesis of related N-substituted imidazolidin-2-ones and analogous acetic acid derivatives has been described, offering potential synthetic routes.

A plausible synthetic approach could involve the N-alkylation of 2-imidazolidinone with a haloacetic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid. This general strategy is commonly employed for the synthesis of N-substituted heterocyclic acetic acids.

Conceptual Synthesis Workflow:

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Caption: Conceptual workflow for the synthesis of **2-(2-oxoimidazolidin-1-yl)acetic acid**.

General Experimental Considerations (Based on Analogous Syntheses):

- **N-Alkylation:** 2-Imidazolidinone would be deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. The resulting anion would then be reacted with an ethyl or tert-butyl haloacetate (e.g., ethyl bromoacetate). The reaction progress would typically be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture would be quenched with water and the product extracted with an organic solvent. The crude ester would then be purified using column chromatography.
- **Hydrolysis:** The purified ester would be subjected to acidic or basic hydrolysis. Acidic hydrolysis is often carried out with hydrochloric acid in an aqueous or alcoholic solution, while basic hydrolysis typically uses sodium or lithium hydroxide.
- **Final Product Isolation:** After hydrolysis, the reaction mixture would be neutralized to precipitate the carboxylic acid, which would then be collected by filtration, washed, and dried. Recrystallization from a suitable solvent system would be performed for further purification.

Characterization: The final product would be characterized by standard analytical techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carbonyl of the urea and the carboxylic acid.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of **2-(2-oxoimidazolidin-1-yl)acetic acid** are not extensively reported in the available literature. However, the imidazolidinone scaffold is a well-established pharmacophore present in a wide range of biologically active compounds. This suggests that **2-(2-oxoimidazolidin-1-yl)acetic acid** could serve as a valuable building block or lead compound in drug discovery.

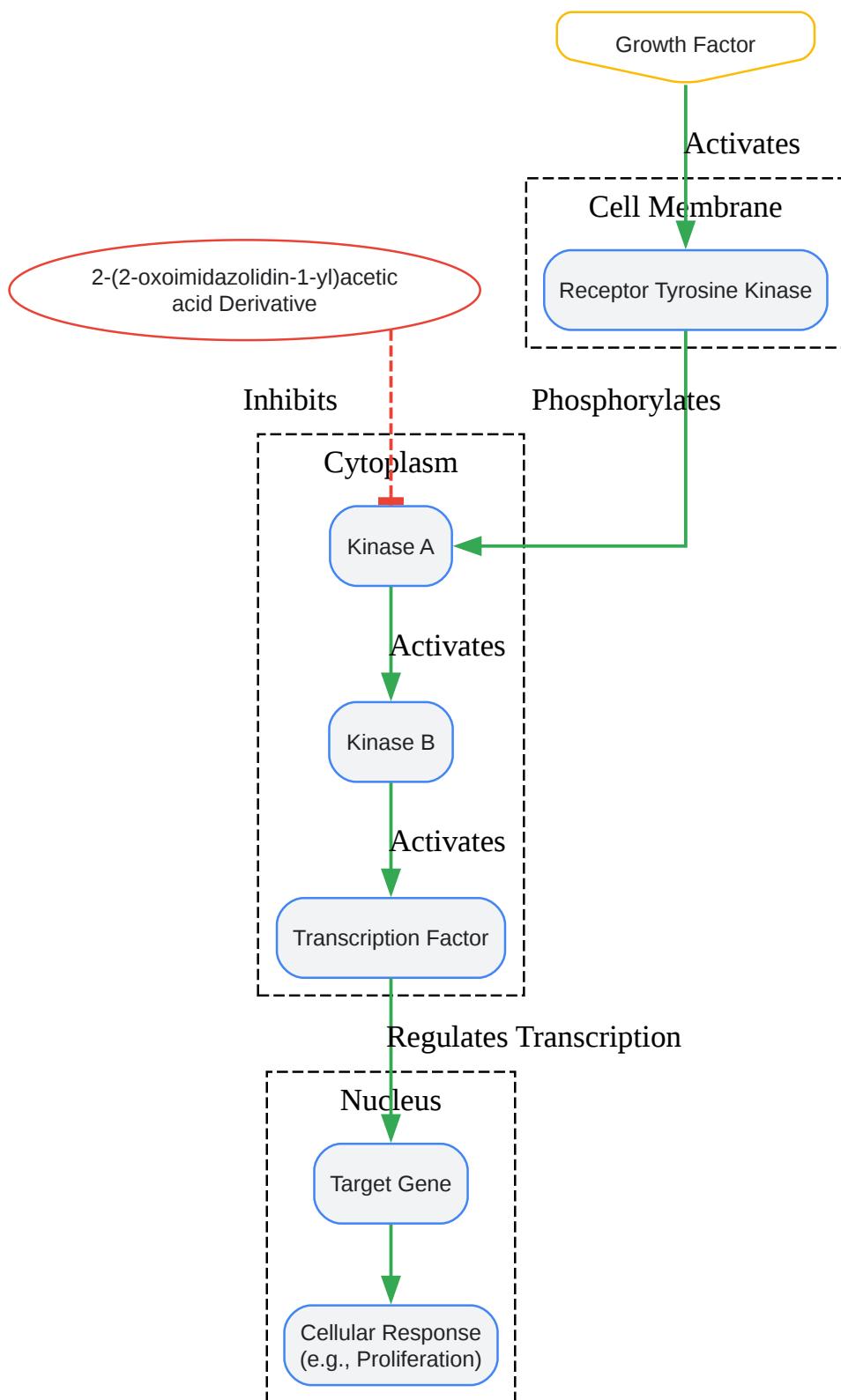
Derivatives of imidazolidin-2-one have demonstrated a broad spectrum of pharmacological activities, including:

- Antimicrobial Activity: Various substituted imidazolidinones have been synthesized and evaluated for their antibacterial and antifungal properties.[6]
- Anticancer Activity: Some imidazolidine-2-thione derivatives have been investigated for their cytotoxic effects on cancer cell lines.[2]
- Antiviral Activity: The imidazolidinone core is found in compounds with potential antiviral applications.[3]
- Enzyme Inhibition: Substituted imidazolidinones have been explored as inhibitors of various enzymes.

The acetic acid moiety can also contribute to the biological profile of a molecule, potentially influencing its solubility, pharmacokinetic properties, and interaction with biological targets.

Illustrative Signaling Pathway Involvement of a Hypothetical Drug Target:

Should **2-(2-oxoimidazolidin-1-yl)acetic acid** or its derivatives be found to interact with a specific cellular target, for instance, a kinase involved in a cancer signaling pathway, the mechanism could be visualized as follows:



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Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.

Safety Information

A specific Material Safety Data Sheet (MSDS) or Globally Harmonized System (GHS) classification for **2-(2-oxoimidazolidin-1-yl)acetic acid** is not readily available. However, safety data for a related compound, [3-(4-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation.^[7]

General Laboratory Safety Precautions:

When handling **2-(2-oxoimidazolidin-1-yl)acetic acid** or similar compounds, standard laboratory safety practices should be followed:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Ventilation: Work in a well-ventilated area, preferably in a fume hood.
- Handling: Avoid inhalation of dust and direct contact with skin and eyes.
- Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

2-(2-oxoimidazolidin-1-yl)acetic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While specific experimental data on its physical properties and biological activities are limited in the public domain, its structural relationship to a wide range of pharmacologically active imidazolidinone derivatives suggests its value as a scaffold for further investigation. The synthetic strategies outlined, based on analogous compounds, provide a foundation for its preparation and subsequent biological evaluation. Further research is warranted to fully elucidate the physicochemical properties, biological activities, and therapeutic potential of this compound.

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